Dienogest Exhibits Superior Progesterone Receptor Selectivity vs. Norethisterone and MPA
In a transactivation assay profiling human steroid hormone receptors, Dienogest demonstrated high selectivity for the progesterone receptor (PR). It activated PR with an EC₅₀ of 3.4–10.5 nmol/L but showed no agonistic or antagonistic activity on glucocorticoid (GR), mineralocorticoid (MR), or estrogen receptors (ERα, ERβ) at concentrations up to 3000 nmol/L. This profile contrasts sharply with norethisterone, which activated PR, androgen receptor (AR), and ERα, and medroxyprogesterone acetate (MPA), which activated PR, AR, and GR [1].
| Evidence Dimension | Receptor Activation Profile |
|---|---|
| Target Compound Data | PR EC₅₀ = 3.4–10.5 nmol/L; AR antagonism EC₅₀ = 420.6–775.0 nmol/L; No activity on GR, MR, ERα, ERβ at 3000 nmol/L |
| Comparator Or Baseline | Norethisterone: activated PR, AR, and ERα; MPA: activated PR, AR, and GR |
| Quantified Difference | Dienogest selectively activates PR only vs. multi-receptor activation by comparators |
| Conditions | Human steroid hormone receptor transactivation assay in vitro |
Why This Matters
This high receptor specificity underpins Dienogest's favorable side-effect profile (lack of androgenic, glucocorticoid, or estrogenic effects), which is a critical differentiator for long-term therapeutic applications in endometriosis and contraception.
- [1] Sasagawa S, Shimizu Y, Kami H, Takeuchi T, Mita S, Imada K, Kato S, Mizuguchi K. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile. Steroids. 2008 Feb;73(2):222-31. View Source
